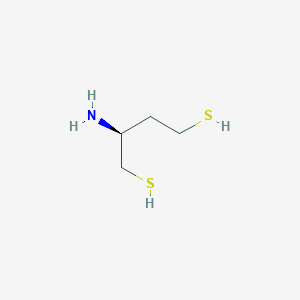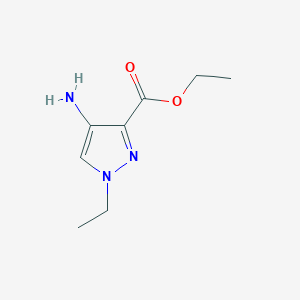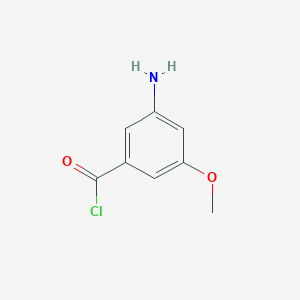
(S)-2-Aminobutane-1,4-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Aminobutane-1,4-dithiol is an organic compound characterized by the presence of an amino group and two thiol groups attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobutane-1,4-dithiol typically involves the use of starting materials such as butane derivatives. One common method involves the reaction of (S)-2-Amino-1,4-butanediol with thiolating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the thiolation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
(S)-2-Aminobutane-1,4-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of dithiols.
Substitution: Formation of substituted amino derivatives.
科学研究应用
(S)-2-Aminobutane-1,4-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Aminobutane-1,4-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, influencing redox-sensitive signaling pathways.
相似化合物的比较
Similar Compounds
®-2-Amino-1,4-butanedithiol: The enantiomer of (S)-2-Aminobutane-1,4-dithiol with similar chemical properties but different biological activity.
2-Amino-1,4-butanediol: Lacks the thiol groups, resulting in different reactivity and applications.
Cysteamine: Contains a single thiol group and is used in similar contexts but with distinct properties.
Uniqueness
This compound is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong reducing agents or thiol-disulfide exchange reactions.
属性
IUPAC Name |
(2S)-2-aminobutane-1,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCUHJZKWYDPC-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






